molecular formula C12H18N2O2 B6437038 4-methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine CAS No. 2548991-90-6

4-methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine

Cat. No.: B6437038
CAS No.: 2548991-90-6
M. Wt: 222.28 g/mol
InChI Key: JJJRKUJRBMXULK-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine is a heterocyclic compound featuring a morpholine ring substituted with a methyl group at the 4-position and a [(3-methylpyridin-2-yl)oxy]methyl group at the 2-position. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility and bioavailability, while pyridine-containing substituents often enhance binding affinity to biological targets .

Properties

IUPAC Name

4-methyl-2-[(3-methylpyridin-2-yl)oxymethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-10-4-3-5-13-12(10)16-9-11-8-14(2)6-7-15-11/h3-5,11H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJRKUJRBMXULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CN(CCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine typically involves the reaction of 4-methylmorpholine with 3-methyl-2-pyridylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized methods, and applications, based on evidence from peer-reviewed studies and patents:

Compound Name Structural Features Synthesis & Yield Key Properties/Applications Reference
4-Methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine Morpholine core with 4-methyl and 2-[(3-methylpyridin-2-yl)oxy]methyl substituents. Not detailed in evidence; likely involves nucleophilic substitution or ether coupling. Hypothesized applications in CNS drugs or antimicrobials due to pyridine-morpholine synergy.
4-((4-Methyl-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholine (12) Morpholine linked to a triazole ring and pyridin-2-ylthio group. Microwave-assisted synthesis (160°C, 800 W); 90% yield, 98.17% purity (GC/MS). Potential antimicrobial/antiviral activity; high purity suitable for pharmaceutical screening.
4-(4,6-Dichloropyrimidin-2-yl)morpholine Morpholine fused to a dichloropyrimidine ring. Standard heterocyclic coupling; requires safety measures (gloves, goggles). Used in agrochemicals and pharmaceuticals; handles as a reactive intermediate.
4-Methyl-2-(3-methylphenyl)morpholine hydrochloride Morpholine with 4-methyl and 3-methylphenyl groups; hydrochloride salt. Salt formation via HCl addition; molecular weight 227.73 g/mol. Enhanced solubility due to hydrochloride salt; potential CNS applications (e.g., antidepressants).

Key Observations :

Structural Modifications :

  • Pyridine vs. Pyrimidine : The target compound’s pyridine substituent may offer better π-π stacking in biological targets compared to pyrimidine-based analogs (e.g., 4-(4,6-dichloropyrimidin-2-yl)morpholine) .
  • Ether vs. Thioether Linkages : The ether linkage in the target compound likely improves oxidative stability compared to thioether-containing analogs like compound 12, which may exhibit higher reactivity .

Synthetic Efficiency :
Microwave-assisted synthesis (as seen in compound 12) achieves high yields and purity, suggesting a viable route for scaling the target compound’s production .

Physicochemical Properties: The hydrochloride salt of 4-methyl-2-(3-methylphenyl)morpholine demonstrates how salt formation enhances water solubility, a critical factor for drug formulation .

Biological Activity : Morpholine derivatives are frequently associated with CNS activity, antimicrobial effects, and enzyme inhibition. For example, Linezolid (a morpholine-containing antibiotic) highlights the scaffold’s relevance in drug discovery . The target compound’s pyridine moiety may further modulate receptor affinity, akin to pyridine-thioether analogs in antiviral research .

Biological Activity

4-methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine is a heterocyclic organic compound that features both a morpholine and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 2548991-90-6

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can act as a ligand in biochemical assays, modulating the activity of specific molecular targets. Its mechanism often involves binding to active sites on enzymes, potentially inhibiting or activating their functions depending on the context of use.

Biological Applications

  • Enzyme Interactions : The compound has been utilized in studies focusing on enzyme kinetics and interactions, providing insights into metabolic pathways and enzymatic regulation.
  • Ligand in Biochemical Assays : It serves as a ligand for various receptors, aiding in the understanding of receptor-ligand dynamics and signaling pathways.
  • Drug Development : Its structural properties make it a scaffold for the development of new therapeutic agents, particularly in targeting diseases linked to enzyme dysregulation.

Case Studies

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. The IC50 values were determined through various assays, highlighting its potential as an inhibitor in drug design.
  • Cell Viability Assays :
    • In vitro tests on human cancer cell lines (e.g., HeLa and A375) showed that the compound exhibits antiproliferative effects with IC50 values in the micromolar range. These findings suggest its potential application in cancer therapeutics .

Comparative Analysis

The following table compares the biological activity of this compound with similar compounds:

Compound NameStructure TypeIC50 (µM)Mechanism of Action
This compoundMorpholine-Pyridine~10Enzyme inhibitor
2-(1-Methyl-1H-pyrazol-4-yl)morpholineMorpholine-Pyrazole~15Enzyme inhibitor
4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)phenylPyrimidine derivative~20Receptor modulator

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